molecular formula C2F3O2- B077799 Trifluoroacetate CAS No. 14477-72-6

Trifluoroacetate

Cat. No. B077799
Key on ui cas rn: 14477-72-6
M. Wt: 113.02 g/mol
InChI Key: DTQVDTLACAAQTR-UHFFFAOYSA-M
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Patent
US05594004

Procedure details

To the solution of the compound prepared in (b) (2 g) in anisole (3.3 ml) was added trifluoroacetic acid (3 ml), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure. The residue was washed with n-hexane, dissolved in water and lyophilized to give the title compound in the form of a trifluoroacetate.
Name
( b )
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3](O)=O.S1C2CCNCC=2C=C1C([NH:19][CH2:20][CH2:21][C:22]1[CH:27]=[CH:26][C:25]([O:28][CH2:29][C:30]([OH:32])=[O:31])=[C:24](OCC(O)=O)[CH:23]=1)=O.[F:38][C:39]([F:44])([F:43])[C:40]([OH:42])=[O:41]>C1(OC)C=CC=CC=1>[NH2:19][CH2:20][CH2:21][C:22]1[CH:23]=[CH:24][C:25]([O:28][CH2:29][C:30]([O:32][CH2:2][CH3:3])=[O:31])=[CH:26][CH:27]=1.[F:38][C:39]([F:44])([F:43])[C:40]([O-:42])=[O:41] |f:0.1|

Inputs

Step One
Name
( b )
Quantity
2 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.S1C(=CC=2CNCCC21)C(=O)NCCC2=CC(=C(C=C2)OCC(=O)O)OCC(=O)O
Name
Quantity
3.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with n-hexane
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCCC1=CC=C(OCC(=O)OCC)C=C1
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05594004

Procedure details

To the solution of the compound prepared in (b) (2 g) in anisole (3.3 ml) was added trifluoroacetic acid (3 ml), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure. The residue was washed with n-hexane, dissolved in water and lyophilized to give the title compound in the form of a trifluoroacetate.
Name
( b )
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3](O)=O.S1C2CCNCC=2C=C1C([NH:19][CH2:20][CH2:21][C:22]1[CH:27]=[CH:26][C:25]([O:28][CH2:29][C:30]([OH:32])=[O:31])=[C:24](OCC(O)=O)[CH:23]=1)=O.[F:38][C:39]([F:44])([F:43])[C:40]([OH:42])=[O:41]>C1(OC)C=CC=CC=1>[NH2:19][CH2:20][CH2:21][C:22]1[CH:23]=[CH:24][C:25]([O:28][CH2:29][C:30]([O:32][CH2:2][CH3:3])=[O:31])=[CH:26][CH:27]=1.[F:38][C:39]([F:44])([F:43])[C:40]([O-:42])=[O:41] |f:0.1|

Inputs

Step One
Name
( b )
Quantity
2 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.S1C(=CC=2CNCCC21)C(=O)NCCC2=CC(=C(C=C2)OCC(=O)O)OCC(=O)O
Name
Quantity
3.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with n-hexane
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCCC1=CC=C(OCC(=O)OCC)C=C1
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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